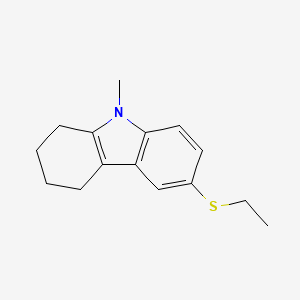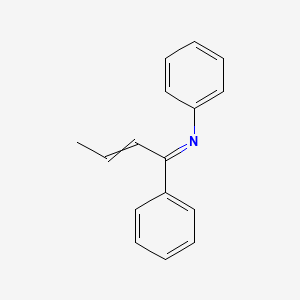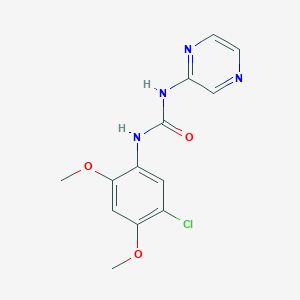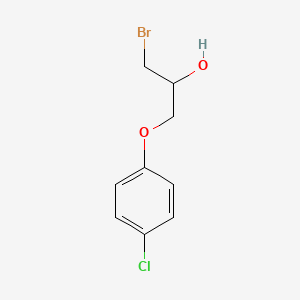
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with ethylthiol and methyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the carbazole, followed by the addition of ethylthiol and methyl iodide.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole core, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated or nitrated carbazole derivatives
Applications De Recherche Scientifique
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Carbazole, 9-methyl-: A simpler derivative of carbazole with a single methyl group.
1H-Carbazole, 6-(methylthio)-2,3,4,9-tetrahydro-9-methyl-: Similar structure with a methylthio group instead of an ethylthio group.
1H-Carbazole, 6-(ethylthio)-9-methyl-: Lacks the tetrahydro component, making it less saturated.
Uniqueness
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- is unique due to the combination of its ethylthio and tetrahydro groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
156638-82-3 |
|---|---|
Formule moléculaire |
C15H19NS |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
6-ethylsulfanyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C15H19NS/c1-3-17-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h8-10H,3-7H2,1-2H3 |
Clé InChI |
WKODHJKBOVYZSE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC2=C(C=C1)N(C3=C2CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)


![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)

![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)





